1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the dibromophenyl group. The piperidine ring is then incorporated, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the oxazole and piperidine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dibromobenzyl)piperidine: Shares the dibromophenyl and piperidine components but lacks the oxazole ring.
2,6-Dibromophenyl oxazole: Contains the dibromophenyl and oxazole rings but lacks the piperidine and carboxylic acid groups.
Uniqueness
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H18Br2N2O3 |
---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
1-[[2-(2,6-dibromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H18Br2N2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23) |
InChI Key |
WRSLJPBWLUTUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC=C2Br)Br)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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